molecular formula C10H10BrNO B1274716 5-Bromo-2-isopropoxybenzonitrile CAS No. 515832-52-7

5-Bromo-2-isopropoxybenzonitrile

Cat. No.: B1274716
CAS No.: 515832-52-7
M. Wt: 240.1 g/mol
InChI Key: YRPPYKWHWKFYGJ-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxybenzonitrile: is an organic compound with the molecular formula C10H10BrNO . It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the 5-position and an isopropoxy group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-isopropoxybenzonitrile typically involves a multi-step synthesis. One common method includes the reaction of 2-benzyl alcohol with bromoethane in the presence of potassium carbonate to form 2-bromoisopropyl ether. This intermediate is then reacted with sodium hydrocyanate in an anhydrous ethanol solution to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isopropoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-isopropoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery .

Industry: In the industrial sector, this compound is used in the production of various chemicals, including dyes and polymers. Its reactivity and versatility make it a useful building block in chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzonitrile
  • 5-Bromo-2-ethoxybenzonitrile
  • 5-Bromo-2-propoxybenzonitrile

Comparison: Compared to these similar compounds, 5-Bromo-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with biological targets. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-bromo-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPPYKWHWKFYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390780
Record name 5-bromo-2-isopropoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515832-52-7
Record name 5-bromo-2-isopropoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-hydroxybenzonitrile (25 g) in acetonitrile (150 mL) was added 2-iodopropane (15.14 mL) and potassium carbonate (34.9 g). The reaction mixture was stirred at room temperature for two days. The solvent was removed in vacuo, the residue was dissolved in ethyl acetate (150 mL), washed with water (2*30 mL), the organic phase was dried over sodium sulphate and concentrated to afford 5-bromo-2-[(1-methylethyl)oxy]benzonitrile (D38) (29.8 g) as a white solid without further purification. δH (CDCl3, 400 MHz): 1.39 (6H, d), 4.61 (1H, m), 6.85 (1H, d), 7.58 (1H, dd), 7.64 (1H, d). MS (ES): C10H10BrNO requires 239. found 240.0 (M+H+).
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